molecular formula C18H32N4O4P2 B14310466 4,4',4'',4'''-[Ethyne-1,2-diylbis(phosphanetriyl)]tetrakis(morpholine) CAS No. 111655-82-4

4,4',4'',4'''-[Ethyne-1,2-diylbis(phosphanetriyl)]tetrakis(morpholine)

Cat. No.: B14310466
CAS No.: 111655-82-4
M. Wt: 430.4 g/mol
InChI Key: FCZZPUSIVWIIDN-UHFFFAOYSA-N
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Description

4,4’,4’‘,4’‘’-[Ethyne-1,2-diylbis(phosphanetriyl)]tetrakis(morpholine) is a complex organophosphorus compound featuring a central ethyne-1,2-diyl core linked to four phosphane groups, each further connected to a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’,4’‘,4’‘’-[Ethyne-1,2-diylbis(phosphanetriyl)]tetrakis(morpholine) typically involves a multi-step process:

    Formation of the Ethyne-1,2-diyl Core: This step involves the coupling of two phosphane groups with an ethyne precursor under controlled conditions.

    Attachment of Morpholine Rings: The morpholine rings are introduced through nucleophilic substitution reactions, where the phosphane groups react with morpholine under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve:

    Batch Processing: Utilizing large reactors to carry out the multi-step synthesis in a controlled environment.

    Continuous Flow Synthesis: Employing continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4,4’,4’‘,4’‘’-[Ethyne-1,2-diylbis(phosphanetriyl)]tetrakis(morpholine) can undergo various chemical reactions, including:

    Oxidation: The phosphane groups can be oxidized to form phosphine oxides.

    Substitution: The morpholine rings can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide or other peroxides for oxidation reactions.

    Nucleophiles: Amines or alcohols for substitution reactions.

Major Products

    Phosphine Oxides: Formed through oxidation reactions.

    Substituted Derivatives: Resulting from nucleophilic substitution reactions.

Scientific Research Applications

4,4’,4’‘,4’‘’-[Ethyne-1,2-diylbis(phosphanetriyl)]tetrakis(morpholine) has several scientific research applications:

    Catalysis: Used as a ligand in transition metal catalysis to enhance reaction rates and selectivity.

    Materials Science: Incorporated into polymer matrices to improve mechanical and thermal properties.

    Pharmaceuticals: Investigated for its potential as a drug delivery agent due to its ability to form stable complexes with various drugs.

Mechanism of Action

The mechanism of action of 4,4’,4’‘,4’‘’-[Ethyne-1,2-diylbis(phosphanetriyl)]tetrakis(morpholine) involves:

    Molecular Targets: The compound can interact with metal ions, forming stable complexes that can catalyze various chemical reactions.

    Pathways Involved: The phosphane groups can coordinate with metal centers, facilitating electron transfer and activation of substrates.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4’,4’‘,4’‘’-[Ethyne-1,2-diylbis(phosphanetriyl)]tetrakis(morpholine) is unique due to its combination of phosphane and morpholine groups, which provide distinct reactivity and coordination properties compared to other similar compounds.

Properties

CAS No.

111655-82-4

Molecular Formula

C18H32N4O4P2

Molecular Weight

430.4 g/mol

IUPAC Name

2-dimorpholin-4-ylphosphanylethynyl(dimorpholin-4-yl)phosphane

InChI

InChI=1S/C18H32N4O4P2/c1-9-23-10-2-19(1)27(20-3-11-24-12-4-20)17-18-28(21-5-13-25-14-6-21)22-7-15-26-16-8-22/h1-16H2

InChI Key

FCZZPUSIVWIIDN-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1P(C#CP(N2CCOCC2)N3CCOCC3)N4CCOCC4

Origin of Product

United States

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